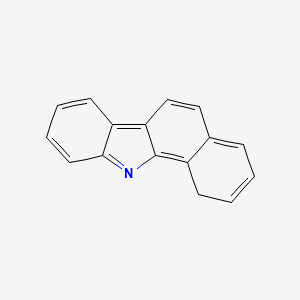

1H-Benzo(a)carbazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

13375-54-7 |

|---|---|

Molecular Formula |

C16H11N |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

1H-benzo[a]carbazole |

InChI |

InChI=1S/C16H11N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-16(12)14/h1-5,7-10H,6H2 |

InChI Key |

DHWLQJPHSAMUCH-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C2C1=C3C(=C4C=CC=CC4=N3)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Benzo(a)carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(a)carbazole is a polycyclic aromatic hydrocarbon containing a carbazole moiety. This document provides a comprehensive overview of its physical properties, with a focus on the available data for its most stable tautomer, 11H-Benzo(a)carbazole. Due to the tautomeric nature of this compound, data specifically for the this compound isomer is limited in the scientific literature. The information presented herein is intended to serve as a valuable resource for professionals in research and drug development.

Tautomerism of Benzo(a)carbazole

Benzo(a)carbazole exists as tautomers, with the hydrogen atom on the nitrogen being able to shift to a carbon atom. The two primary tautomers are this compound and 1this compound. The 11H-isomer is generally considered to be the more stable and is the form for which most experimental data is available.

Caption: Tautomeric relationship between 1H- and 1this compound.

Physical and Chemical Properties of 1this compound

The following table summarizes the key physical and chemical properties reported for 1this compound.

| Property | Value |

| Molecular Formula | C₁₆H₁₁N |

| Molecular Weight | 217.27 g/mol |

| Melting Point | 226-231 °C |

| Boiling Point | 456 °C (estimated) |

| Solubility | Slightly soluble in Acetonitrile and DMSO. |

| Appearance | Powder to crystal |

| pKa | 17.00 ± 0.30 (Predicted) |

| λmax (UV-Vis) | 354 nm (in Ethanol) |

Experimental Protocols

Detailed experimental methodologies for determining the key physical properties of carbazole derivatives are outlined below. These are generalized protocols that can be adapted for 1this compound.

Melting Point Determination

The melting point of a solid can be determined by packing a small amount of the powdered substance into a capillary tube, which is then attached to a thermometer and placed in a heating apparatus, such as a Mel-Temp apparatus or a Thiele tube. The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point. For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting point, followed by a slower, more precise measurement.

Solubility Determination

The solubility of polycyclic aromatic compounds like benzo(a)carbazole can be determined using methods such as the dynamic coupled column liquid chromatographic (DCCLC) technique. This method involves generating a saturated solution of the compound in the solvent of interest and then quantitatively analyzing the concentration of the dissolved compound using high-performance liquid chromatography (HPLC).

UV-Visible Spectroscopy

UV-Visible absorption spectra are recorded using a double beam spectrophotometer. A dilute solution of the compound (typically around 10⁻⁵ M to prevent aggregation) is prepared in a suitable solvent (e.g., ethanol, acetonitrile). The solution is placed in a quartz cuvette, and the absorbance is measured over a range of wavelengths (typically 200-800 nm). The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.

Fluorescence Spectroscopy

Fluorescence spectra are obtained using a fluorescence spectrophotometer. A dilute solution of the compound is excited at a specific wavelength (often at or near the λmax from the UV-Vis spectrum), and the emitted light is scanned over a range of higher wavelengths. The resulting spectrum shows the intensity of fluorescence at each emission wavelength. For polycyclic aromatic hydrocarbons, this technique is highly sensitive and can be used for both qualitative and quantitative analysis.

Putative Metabolic Pathway

While the specific metabolic pathways of this compound are not extensively documented, it is likely to undergo metabolism similar to other carbazoles and polycyclic aromatic hydrocarbons. The primary route of metabolism is expected to involve cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated and epoxide metabolites, which can then be conjugated and excreted.

Caption: A putative metabolic pathway for Benzo(a)carbazole.

Conclusion

This technical guide provides a summary of the known physical properties of 1this compound, the more stable tautomer of this compound. The provided experimental protocols offer a foundation for researchers to conduct their own characterization of this and related compounds. The proposed metabolic pathway, based on analogous molecules, serves as a starting point for further toxicological and pharmacological investigations. As a compound of interest in various scientific fields, a deeper understanding of the properties of benzo(a)carbazole is crucial for its potential applications.

1H-Benzo(a)carbazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-Benzo(a)carbazole, with a primary focus on the more extensively studied isomer, 11H-Benzo[a]carbazole. This document details its chemical properties, synthesis methodologies, and significant biological activities, offering valuable insights for its application in research and drug development.

Core Data Presentation

Quantitative data for 11H-Benzo[a]carbazole is summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| CAS Number | 239-01-0 | [1] |

| Molecular Formula | C₁₆H₁₁N | [1] |

| Molecular Weight | 217.27 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Melting Point | 230-231 °C | [1] |

| Purity | >98.0% (GC) |

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 11H-Benzo[a]carbazole and its derivatives are provided below.

Synthesis of 11H-Benzo[a]carbazole

Method 1: Copper-Catalyzed Dehydrogenation

This protocol describes the synthesis of 11H-Benzo[a]carbazole from its dihydro derivative using a copper(II) chloride catalyst.

Materials:

-

Dihydrobenzo[a]carbazole

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (HCl), concentrated

-

Methanol

-

50 mL round bottom flask

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a 50 mL round bottom flask, thoroughly dissolve 4.5 mmol of CuCl₂·2H₂O in 10 mL of DMSO.

-

To this solution, add 2.2 mmol of dihydrobenzo[a]carbazole and stir the mixture for 30 minutes at room temperature.

-

Heat the resulting mixture to 120 °C in an open vessel.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the mixture with a few drops of concentrated HCl.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Isolate the product by filtration.

-

Recrystallize the crude product from methanol to yield pure 11H-benzo[a]carbazole.[1]

Expected Yield: 91%[1]

Method 2: Intramolecular Cyclization using a Solid Acid Catalyst

This method outlines the synthesis of benzo[a]carbazole derivatives through intramolecular cyclization of 3-cyanoacetamide pyrrole scaffolds.

Materials:

-

3-cyanoacetamide pyrrole scaffolds

-

Sulfonated amorphous carbon (AC-SO₃H) catalyst

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

-

25 mL flask

-

Reflux apparatus

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

In a 25 mL flask, combine 0.25 mmol of the 3-cyanoacetamide pyrrole scaffold and 6 mg of the AC-SO₃H catalyst in 5 mL of DMSO.

-

Stir the reaction mixture and reflux for 2 hours.

-

Monitor the reaction progress by TLC.

-

After completion, filter the mixture to separate the catalyst.

-

Wash the organic layer with water (3 x 5 mL) and ethyl acetate (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Allow the solution to crystallize at room temperature to obtain the benzo[a]carbazole derivative.[2]

Biological Activity Assays

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound to the estrogen receptor.

Materials:

-

Rat uterine cytosol containing estrogen receptors

-

[³H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (competitor)

-

Test compound (e.g., 11H-Benzo[a]carbazole derivative)

-

Assay buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Prepare rat uterine cytosol from ovariectomized rats.[3]

-

In assay tubes, combine the rat uterine cytosol, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of the unlabeled test compound.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).

-

Incubate the tubes to allow for competitive binding to reach equilibrium.

-

Separate the bound from free radioligand by adding HAP slurry followed by centrifugation.

-

Measure the radioactivity of the bound ligand in the HAP pellet using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).[3][4][5]

KIF11 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATPase activity of the kinesin-like protein KIF11.

Materials:

-

Purified KIF11 protein

-

Microtubules (stabilized)

-

ATP

-

Assay buffer (e.g., 25 mM Pipes, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

Test compound (e.g., 11H-Benzo[a]carbazole)

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

-

Plate reader

Procedure:

-

In a multi-well plate, combine the KIF11 enzyme, stabilized microtubules, and the test compound at various concentrations in the assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at a controlled temperature to allow for ATP hydrolysis.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

-

Determine the ATPase activity at each concentration of the test compound and calculate the IC₅₀ value.[6]

Signaling Pathways and Logical Relationships

Based on the known anticancer activities of similar heterocyclic compounds, a plausible mechanism of action for certain 11H-Benzo[a]carbazole derivatives involves the inhibition of the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

Caption: Plausible inhibition of the PI3K/Akt signaling pathway by 11H-Benzo[a]carbazole derivatives.

This diagram illustrates how a growth factor can activate a receptor tyrosine kinase, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt promotes cell proliferation and survival through downstream effectors like mTORC1 and inhibits apoptosis. Certain anticancer compounds, potentially including derivatives of 11H-Benzo[a]carbazole, may exert their effects by inhibiting PI3K, thereby blocking this pro-survival pathway and promoting apoptosis in cancer cells.[7][8][9]

Caption: Experimental workflow for the synthesis of 11H-Benzo[a]carbazole.

This workflow diagram outlines the key steps in the copper-catalyzed synthesis of 11H-Benzo[a]carbazole, from the initial reaction of starting materials to the final purification of the product.

References

- 1. 11H-BENZO[A]CARBAZOLE synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. epa.gov [epa.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1H-Benzo(a)carbazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1H-Benzo(a)carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of extensive quantitative solubility data for this compound itself, this guide incorporates qualitative information for the target compound and quantitative data for the parent compound, carbazole, and its derivatives. This approach provides valuable insights into the expected solubility behavior of this compound across a range of organic solvents.

Introduction to this compound and its Solubility

This compound belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds known for their unique photophysical properties and biological activities. Understanding the solubility of this compound is crucial for a variety of applications, including drug formulation, synthesis and purification processes, and the development of organic electronic materials.

The solubility of a compound is influenced by its molecular structure, polarity, and the nature of the solvent. As a largely non-polar, aromatic molecule, this compound is expected to exhibit poor solubility in water and higher solubility in organic solvents. The presence of the nitrogen heteroatom can lead to specific interactions, such as hydrogen bonding with protic solvents, which can influence its solubility profile.

Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, qualitative assessments indicate that it is slightly soluble in acetonitrile and dimethyl sulfoxide (DMSO). To provide a more comprehensive understanding, the following tables summarize quantitative solubility data for the parent compound, 9H-carbazole, and a substituted derivative, N-ethylcarbazole. This data serves as a valuable proxy for estimating the solubility behavior of this compound.

Table 1: Qualitative Solubility of 11H-Benzo[a]carbazole

| Solvent | Solubility |

| Acetonitrile | Slightly Soluble |

| DMSO | Slightly Soluble |

Table 2: Solubility of 9H-Carbazole in Various Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100g Solvent) |

| Quinoline | Not Specified | ~33.3 |

| Pyridine | Not Specified | ~16.7 |

| Acetone | Not Specified | ~11.1 |

| Acetone | 50 | ~50.0 |

| Ether | Not Specified | ~2.9 |

| Benzene | Not Specified | ~0.83 |

| Absolute Ethanol | Not Specified | ~0.74 |

Data is semi-quantitative, derived from "1 gram dissolves in X mL" statements.

Table 3: Mole Fraction Solubility (x) of N-Ethylcarbazole in Various Solvents at Different Temperatures

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | 1-Butanol | 1-Pentanol | Petroleum Ether |

| 279.15 | 0.00318 | 0.00758 | 0.01256 | 0.01172 | 0.01833 | 0.02324 | 0.03896 |

| 283.15 | 0.00396 | 0.00932 | 0.01548 | 0.01428 | 0.02241 | 0.02845 | 0.04751 |

| 287.15 | 0.00489 | 0.01141 | 0.01898 | 0.01735 | 0.02732 | 0.03468 | 0.05788 |

| 291.15 | 0.00602 | 0.01391 | 0.02319 | 0.02102 | 0.03321 | 0.04215 | 0.07041 |

| 295.15 | 0.00739 | 0.01691 | 0.02826 | 0.02542 | 0.04028 | 0.05111 | 0.08558 |

| 299.15 | 0.00904 | 0.02052 | 0.03438 | 0.03071 | 0.04878 | 0.06188 | 0.1039 |

| 303.15 | 0.01104 | 0.02486 | 0.04177 | 0.03708 | 0.05901 | 0.07485 | 0.1261 |

| 307.15 | 0.01344 | 0.03008 | 0.05072 | 0.04475 | 0.07135 | 0.09049 | 0.1531 |

| 311.15 | 0.01633 | 0.03636 | 0.06155 | 0.05399 | 0.08625 | 0.1094 | 0.1858 |

| 315.15 | 0.0198 | 0.04394 | 0.07466 | 0.06515 | 0.1043 | 0.1323 | 0.2257 |

| 319.15 | 0.02395 | 0.05309 | 0.09054 | 0.07865 | 0.1262 | 0.1599 | 0.2747 |

Experimental Protocols for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in organic solvents, based on the isothermal saturation method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to periodically analyze samples to confirm that the concentration has reached a plateau.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Sample Analysis:

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer (at the λmax of the compound) or an HPLC system. A pre-established calibration curve of known concentrations of this compound versus absorbance or peak area is required.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample, calculate the concentration of the original saturated solution.

-

Express the solubility in the desired units, such as mg/mL, g/100g of solvent, or mol/L.

-

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Spectroscopic and Analytical Profile of 1H-Benzo(a)carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1H-Benzo(a)carbazole, a heterocyclic aromatic compound of interest in various fields of chemical and biomedical research. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with standardized experimental protocols for data acquisition. Furthermore, a generalized metabolic pathway and an analytical workflow are visualized to aid in its study and application.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, also referred to as 11H-Benzo[a]carbazole. The data is organized for clarity and ease of reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound [1]

| ¹H NMR (in CDCl₃/DMSO-d₆) | ¹³C NMR (in CDCl₃/DMSO-d₆) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| 10.9 (bs, 1H) | 139.2 |

| 8.32 (d, J = 7.8 Hz, 1H) | 135.7 |

| 8.04 (d, J = 7.8 Hz, 1H) | 132.5 |

| 8.03 (d, J = 7.8 Hz, 1H) | 128.9 |

| 7.90 (d, J = 7.8 Hz, 1H) | 125.5 |

| 7.39-7.60 (m, 4H) | 125.2 |

| 7.33 (dd, J = 7.8, 7.8 Hz, 1H) | 124.7 |

| 7.16 (dd, J = 7.8, 7.8 Hz, 1H) | 124.0 |

| 121.9 | |

| 121.8 | |

| 119.9 | |

| 119.7 | |

| 119.6 | |

| 119.5 | |

| 118.1 | |

| 111.5 |

Solvent: 1/1 mixture of CDCl₃ and DMSO-d₆. bs = broad singlet, d = doublet, m = multiplet, dd = doublet of doublets.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is available from the NIST WebBook and shows characteristic absorption bands.[2]

Table 2: Key IR Absorption Bands for 11H-Benzo[a]carbazole

| Wavenumber (cm⁻¹) | Interpretation |

| ~3400 | N-H stretching vibration |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C ring stretching |

| 1400-1200 | C-N stretching |

| 900-675 | Aromatic C-H out-of-plane bending |

Data obtained from the condensed phase IR spectrum available on the NIST WebBook.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound, recorded in ethanol, displays several absorption maxima, which are characteristic of its extended aromatic system.[2]

Table 3: UV-Vis Spectroscopic Data for 11H-Benzo[a]carbazole

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| 230 | 44700 | Ethanol |

| 240 | 45700 | Ethanol |

| 274 | 30200 | Ethanol |

| 284 | 31600 | Ethanol |

| 296 | 21900 | Ethanol |

| 328 | 5010 | Ethanol |

| 335 | 5010 | Ethanol |

| 342 | 6310 | Ethanol |

Data sourced from the NIST Chemistry WebBook.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of polycyclic aromatic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a suitable deuterated solvent (e.g., a 1:1 mixture of CDCl₃ and DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (Thin Solid Film Method)

-

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent like methylene chloride.

-

Drop the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-grade solvent (e.g., ethanol).

-

Perform serial dilutions to obtain a series of solutions with concentrations that will result in absorbance values within the linear range of the instrument (typically 0.1-1.0).

-

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the blank and sample cuvettes in the respective holders in the spectrophotometer.

-

Scan the sample over the desired wavelength range (e.g., 200-400 nm).

-

The instrument will record the absorbance of the sample as a function of wavelength.

-

Visualizations

The following diagrams illustrate a generalized metabolic pathway for benzo[a]carbazole and a typical experimental workflow for the analysis of polycyclic aromatic hydrocarbons (PAHs).

Caption: Generalized Metabolic Pathway of Benzo(a)carbazole.

Caption: Experimental Workflow for PAH Analysis.

Carbazole and its derivatives are known to undergo metabolic activation, often initiated by cytochrome P450 (CYP) enzymes, which can lead to the formation of reactive intermediates.[3] The analytical workflow for PAHs, a class of compounds to which benzo(a)carbazole belongs, typically involves extraction from a complex matrix, followed by cleanup and instrumental analysis.[4][5][6] Benzo[a]carbazole derivatives have been investigated for various biological activities, including anticancer and antimicrobial properties.[7][8][9][10]

References

- 1. academic.oup.com [academic.oup.com]

- 2. 11H-Benzo[a]carbazole [webbook.nist.gov]

- 3. 7H-Dibenzo[c,g]carbazole: Metabolic pathways and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unveiling the Advanced Workflow for PAH Analysis in Smoke Flavored Foods - AnalyteGuru [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. agilent.com [agilent.com]

- 7. Synthesis of benzo[ a ]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04943D [pubs.rsc.org]

- 8. ijrpc.com [ijrpc.com]

- 9. researchgate.net [researchgate.net]

- 10. echemcom.com [echemcom.com]

In-Depth Technical Guide to the Health and Safety of 11H-Benzo[a]carbazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always consult the official SDS and follow established laboratory safety protocols when handling any chemical.

Chemical Identification and Physical Properties

11H-Benzo[a]carbazole , often referred to as Benzo[a]carbazole, is a polycyclic aromatic hydrocarbon (PAH) containing a carbazole moiety fused with a benzene ring. It is important to distinguish it from its isomers, such as 5H-Benzo[b]carbazole and 7H-Benzo[c]carbazole, as their biological properties can differ. For the purpose of this guide, the focus is on the 11H-isomer, which is the most well-documented.

Table 1: Chemical and Physical Properties of 11H-Benzo[a]carbazole

| Property | Value | Reference |

| CAS Number | 239-01-0 | [1] |

| Molecular Formula | C₁₆H₁₁N | [1] |

| Molecular Weight | 217.27 g/mol | [2] |

| Appearance | Solid | [3] |

| Synonyms | 1,2-Benzocarbazole, Benzo[a]carbazole | [1] |

Toxicological Data

Quantitative toxicological data for 11H-Benzo[a]carbazole is limited in publicly available literature. Much of the available data is for the parent compound, carbazole. It is crucial to exercise caution and not directly extrapolate the toxicity of carbazole to its benzo-fused derivative, as the addition of a benzene ring can significantly alter its biological activity.

Table 2: GHS Hazard Classification for 11H-Benzo[a]carbazole

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Reference |

| Acute Toxicity (Oral), Category 4 | H302: Harmful if swallowed | Exclamation Mark | Warning | [2][3] |

| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Exclamation Mark | Warning | [2][3] |

| Hazardous to the Aquatic Environment, Chronic Hazard, Category 2 | H411: Toxic to aquatic life with long lasting effects | Environment | (none) | [2][3] |

Note: No specific LD50 or LC50 values for 11H-Benzo[a]carbazole were found in the reviewed literature. For the parent compound, carbazole, an oral LD50 in rats has been reported as >16,000 mg/kg, indicating low acute toxicity. However, this should not be assumed for 11H-Benzo[a]carbazole.

Carcinogenicity and Mutagenicity

-

Carcinogenicity: There is no definitive classification for the carcinogenicity of 11H-Benzo[a]carbazole by major regulatory agencies. However, given its PAH structure, it should be handled as a potential carcinogen.

-

Mutagenicity: Studies on other carbazole derivatives have shown both mutagenic and non-mutagenic results in Ames tests, depending on the specific chemical structure and the presence of metabolic activation.[4][5] Specific Ames test data for 11H-Benzo[a]carbazole is not available in the reviewed literature.

Handling and Safety Precautions

Given the hazard classifications and the potential for uncharacterized risks, stringent safety measures should be implemented when handling 11H-Benzo[a]carbazole.

4.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber).

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with powders or aerosols, or if engineering controls are not sufficient.

4.2. Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

4.3. First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If on Skin: Remove contaminated clothing. Wash skin with plenty of soap and water.

-

If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.

4.4. Accidental Release Measures

-

Wear appropriate PPE.

-

Avoid creating dust.

-

Carefully sweep up or vacuum the spilled solid material and place it in a sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

4.5. Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material may be considered hazardous waste.

Potential Signaling Pathway Interactions

The biological effects of 11H-Benzo[a]carbazole are likely mediated through its interaction with specific cellular signaling pathways. While research is ongoing, evidence suggests the involvement of the Aryl Hydrocarbon Receptor (AhR) and the Estrogen Receptor (ER).

5.1. Aryl Hydrocarbon Receptor (AhR) Signaling

Many polycyclic aromatic hydrocarbons are known ligands for the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor involved in the metabolism of xenobiotics. Activation of AhR can lead to the induction of cytochrome P450 enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs to potentially more toxic and carcinogenic metabolites.

5.2. Estrogen Receptor (ER) Signaling

Studies on derivatives of benzo[a]carbazole have shown that they can bind to the estrogen receptor, suggesting that 11H-Benzo[a]carbazole may also have endocrine-disrupting properties.[6] Binding to the estrogen receptor can either mimic or block the effects of endogenous estrogens, potentially leading to adverse effects on reproductive health and development.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on 11H-Benzo[a]carbazole are not widely published. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), would be followed. Below are conceptual workflows for key toxicological assessments.

6.1. Ames Test (Bacterial Reverse Mutation Assay) Workflow

This test is a common initial screening for mutagenic potential.

6.2. In Vitro Mammalian Cell Gene Mutation Test Workflow

This assay assesses the potential of a chemical to induce gene mutations in mammalian cells.

6.3. Receptor Binding Assay Workflow (Conceptual)

This type of assay would be used to quantify the binding affinity of 11H-Benzo[a]carbazole to receptors like AhR or ER.

Conclusion

11H-Benzo[a]carbazole is a chemical with identified hazards, including acute oral toxicity and serious eye irritation. Its structural similarity to other carcinogenic PAHs warrants handling it with a high degree of caution. The potential for this compound to interact with the Aryl Hydrocarbon Receptor and the Estrogen Receptor suggests possible mechanisms for its toxicity and potential endocrine-disrupting effects. Further research is needed to fully characterize its toxicological profile, including quantitative dose-response assessments and detailed mechanistic studies. Professionals handling this compound should adhere to strict safety protocols and consult the official Safety Data Sheet for comprehensive guidance.

References

- 1. Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 11H-Benzo[a]carbazole | Sigma-Aldrich [sigmaaldrich.com]

- 3. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 4. Review of skin irritation/corrosion Hazards on the basis of human data: A regulatory perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acute inhalation toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 6. publications.iarc.who.int [publications.iarc.who.int]

The Advent of a Heterocycle: A Historical Guide to the Discovery of Benzo(a)carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical background of benzo(a)carbazole, a significant heterocyclic compound. From its theoretical underpinnings in the late 19th century to its first reported synthesis and early biological evaluations, this document traces the scientific journey that brought this molecule to the forefront of chemical and medical research.

Foundational Discoveries: The Dawn of Carbazole Chemistry

The story of benzo(a)carbazole begins with its parent compound, carbazole. In 1872, German chemists Carl Graebe and Carl Glaser first isolated carbazole from coal tar, identifying it as a nitrogen-containing tricycle aromatic heterocycle. This discovery laid the groundwork for the exploration of a new class of compounds.

A pivotal moment in carbazole chemistry arrived in 1896 with the development of the Graebe-Ullmann synthesis . This reaction, pioneered by Carl Graebe and his student Fritz Ullmann, provided the first general method for the synthesis of carbazoles from N-phenyl-1,2-diaminobenzene (N-phenyl-o-phenylenediamine). The process involves the diazotization of the primary amine followed by an intramolecular cyclization with the elimination of nitrogen gas. This synthetic route was a significant leap forward, enabling chemists to create a variety of carbazole derivatives and study their properties.

The First Synthesis of Benzo(a)carbazole and its Isomers

While the Graebe-Ullmann synthesis was initially applied to simpler carbazoles, it was the work of G. M. Badger, J. W. Cook, and C. E. Searle in 1949 that marked a significant milestone in the history of benzo(a)carbazole. Their research, focused on the synthesis of carcinogenic derivatives of carbazole, led to the first documented synthesis of dibenzocarbazoles, which are isomers of benzo(a)carbazole.

The first explicit synthesis of 11H-benzo(a)carbazole was reported in a 1952 paper by G. R. Clemo and D. G. I. Felton. Their work on the chemistry of quadrivalent germanium included the synthesis of germanium analogues of carcinogenic hydrocarbons, and as part of this research, they prepared 1this compound.

Early Synthetic Protocols

The early syntheses of benzo(a)carbazole and its isomers were multi-step processes often starting from readily available aromatic amines and naphthalene derivatives. The following sections detail the general methodologies employed in these pioneering studies.

The synthesis of 1,2,7,8-dibenzocarbazole, an isomer of benzo(a)carbazole, involved the following key steps:

-

Nitration: 2-Aminodiphenyl was nitrated to yield 2-amino-5-nitrodiphenyl.

-

Acetylation: The resulting nitro compound was acetylated to protect the amino group.

-

Reduction: The nitro group was then reduced to an amino group.

-

Graebe-Ullmann Reaction: The resulting diamine was subjected to the Graebe-Ullmann reaction conditions (diazotization followed by cyclization) to yield the dibenzocarbazole.

Experimental Protocol: Synthesis of 1,2,7,8-Dibenzocarbazole (adapted from Badger et al., 1949)

-

Step 1: 2-Amino-5-nitrodiphenyl. 2-Aminodiphenyl (20 g) was dissolved in glacial acetic acid (100 c.c.) and concentrated sulphuric acid (20 c.c.) was added. The mixture was cooled to 15°C and a solution of nitric acid (d 1.42; 6 c.c.) in glacial acetic acid (12 c.c.) was added dropwise with stirring. The product was precipitated by pouring into water, filtered, and washed. The crude product was purified by crystallization from ethanol.

-

Step 2: 2-Acetamido-5-nitrodiphenyl. The 2-amino-5-nitrodiphenyl was acetylated by boiling with acetic anhydride.

-

Step 3: 5-Amino-2-acetamidodiphenyl. The nitro compound was reduced with stannous chloride and hydrochloric acid in ethanol.

-

Step 4: 1,2,7,8-Dibenzocarbazole. The 5-amino-2-acetamidodiphenyl was diazotized in dilute hydrochloric acid with sodium nitrite. The resulting triazole was not isolated but was decomposed by heating the solution, yielding the dibenzocarbazole which was then purified by crystallization.

Early Characterization and Physical Properties

The initial characterization of benzo(a)carbazole and its isomers relied on classical methods of organic chemistry, including melting point determination and elemental analysis. The 1952 paper by Clemo and Felton reported a melting point for 1this compound.

| Compound | Melting Point (°C) | Reference |

| 1this compound | 228 | Clemo and Felton, 1952 |

| 1,2,7,8-Dibenzocarbazole | 234-235 | Badger et al., 1949 |

| 1,2,5,6-Dibenzocarbazole | 196-197 | Badger et al., 1949 |

| 3,4,5,6-Dibenzocarbazole | 338-339 | Badger et al., 1949 |

Early Investigations into Biological Activity: The Emergence of Carcinogenicity Studies

The structural similarity of benzocarbazoles to known polycyclic aromatic hydrocarbon (PAH) carcinogens prompted early investigations into their biological effects. A landmark study in this area was conducted by Eric Boyland and Austin M. Brues in 1939, which examined the carcinogenic action of several dibenzocarbazole isomers.

Their research demonstrated that certain dibenzocarbazole derivatives were potent carcinogens in mice, inducing tumors at the site of application. This was a critical finding that placed benzocarbazoles within the growing list of hazardous environmental and industrial chemicals.

Early Carcinogenicity Testing Protocols

The experimental designs of these early studies were foundational to the field of chemical carcinogenesis.

Experimental Protocol: Carcinogenicity Testing of Dibenzocarbazoles (adapted from Boyland and Brues, 1939)

-

Animal Model: Mice were used as the experimental animals.

-

Compound Administration: The dibenzocarbazole derivatives were dissolved in a suitable solvent, such as benzene or acetone.

-

Application: The solutions were applied to the skin of the mice, typically on the interscapular region, using a dropper or a brush. Applications were repeated at regular intervals (e.g., twice weekly).

-

Observation: The animals were observed over a prolonged period for the development of skin tumors (papillomas and epitheliomas).

-

Pathological Examination: Tumors and other tissues were subjected to histological examination to confirm the diagnosis of cancer.

Signaling Pathways and Logical Relationships

The early research on benzo(a)carbazole was primarily focused on its synthesis and initial toxicological screening. The detailed elucidation of the signaling pathways involved in its carcinogenicity came much later with advancements in molecular biology. However, the logical relationship between the chemical structure and its biological activity was a key focus of these early studies.

Caption: Logical workflow of early carcinogenicity studies.

Conclusion

The historical journey of benzo(a)carbazole, from the initial isolation of its parent compound to its synthesis and the early recognition of its carcinogenic potential, highlights a classic chapter in the annals of organic and medicinal chemistry. The pioneering work of chemists and biologists in the first half of the 20th century laid a critical foundation for our current understanding of this important class of heterocyclic compounds and continues to inform modern research in drug development and toxicology. The early experimental protocols, though rudimentary by today's standards, were instrumental in identifying the hazards associated with these molecules and underscore the enduring importance of fundamental chemical synthesis and biological evaluation in safeguarding public health.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1H-Benzo(a)carbazole from Indole Precursors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1H-Benzo(a)carbazole and its derivatives are an important class of nitrogen-containing polycyclic aromatic hydrocarbons. Their rigid, planar structure and electron-rich nature make them valuable scaffolds in medicinal chemistry, materials science, and organic electronics. This document provides detailed application notes and experimental protocols for the synthesis of this compound and related structures from readily available indole precursors. The methodologies covered include the classic Fischer indole synthesis, modern palladium-catalyzed cross-coupling and annulation reactions, and metal-free synthetic strategies.

Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, which can be extended to the synthesis of benzo[a]carbazoles. The general strategy involves the acid-catalyzed reaction of a phenylhydrazine with a suitable ketone, in this case, a tetralone derivative, to form a hydrazone which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield the carbazole core. Often, a 5,6-dihydro-11H-benzo[a]carbazole intermediate is formed, which is then dehydrogenated to the final product.[2]

Logical Workflow for Fischer Indole Synthesis

Caption: Workflow of the Fischer Indole Synthesis for this compound.

Experimental Protocol: Two-Step Synthesis of 11-Alkyl-11H-benzo[a]carbazoles

This protocol is adapted from the synthesis of 5,6-dihydro-11H-benzo[a]carbazoles, which are then aromatized.[2]

Step 1: Synthesis of 5,6-Dihydro-11H-benzo[a]carbazole Intermediate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate arylhydrazine hydrochloride (1.0 eq.) and α-tetralone (1.0 eq.) in glacial acetic acid.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 5,6-dihydro-11H-benzo[a]carbazole.

Step 2: Dehydrogenation to this compound

-

Reaction Setup: Dissolve the 5,6-dihydro-11H-benzo[a]carbazole (1.0 eq.) in a suitable solvent such as toluene or dioxane.

-

Reagent Addition: Add a dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C).

-

Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Purification: Cool the reaction mixture, filter if necessary (for Pd/C), and concentrate the solvent. Purify the residue by column chromatography to yield the desired 1H-benzo[a]carbazole.

Data Summary: Fischer Indole Synthesis

| Arylhydrazine | Ketone | Acid Catalyst | Dehydrogenation | Yield (%) | Reference |

| Phenylhydrazine HCl | α-Tetralone | Glacial Acetic Acid | DDQ | Not specified | [2] |

| Substituted Phenylhydrazine HCl | Substituted α-Tetralone | Polyphosphoric Acid | Pd/C | Varies | [3][4] |

Palladium-Catalyzed Synthesis

Palladium catalysis offers a powerful and efficient approach to synthesizing benzo[a]carbazoles through various strategies, including C-H activation, annulation, and cross-coupling reactions. These methods often exhibit high functional group tolerance and regioselectivity.[1][5]

Experimental Workflow: Pd-Catalyzed Annulation

References

- 1. Preparation of thiazolocarbazoles via the Fischer indole synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of carbazoles from indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Detailed Experimental Protocol for the Graebe-Ullmann Synthesis of 1H-Benzo(a)carbazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 1H-Benzo(a)carbazole, a significant heterocyclic compound, via the Graebe-Ullmann reaction. The protocol is structured to guide researchers through the necessary steps, from the preparation of the precursor to the final product characterization.

Introduction

The Graebe-Ullmann synthesis is a classic method for the preparation of carbazoles through the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles. The reaction proceeds via the extrusion of nitrogen gas, leading to the formation of a diradical intermediate which subsequently cyclizes to afford the carbazole skeleton. This application note details a three-step synthesis of this compound, commencing with the synthesis of the N-(naphthalen-1-yl)benzene-1,2-diamine precursor, followed by the formation of the 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole intermediate, and culminating in the Graebe-Ullmann cyclization to yield the final product.

Overall Reaction Scheme

Figure 1: Overall synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine

This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction to form the C-N bond between 1-bromonaphthalene and o-phenylenediamine.

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | 1.0 equiv. |

| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.2 equiv. |

| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 equiv. |

| Xantphos | C₃₉H₃₂OP₂ | 578.62 | 0.04 equiv. |

| Sodium tert-butoxide (NaOt-Bu) | C₄H₉NaO | 96.10 | 1.4 equiv. |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

Procedure:

-

To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).

-

Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(naphthalen-1-yl)benzene-1,2-diamine.

Step 2: Synthesis of 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole

This step involves the diazotization of the synthesized diamine to form the benzotriazole intermediate.

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| N-(naphthalen-1-yl)benzene-1,2-diamine | C₁₆H₁₄N₂ | 234.30 | 1.0 equiv. |

| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 1.1 equiv. |

| Hydrochloric Acid (HCl) | HCl | 36.46 | 3.0 equiv. (conc.) |

| Water | H₂O | 18.02 | |

| Acetic Acid | C₂H₄O₂ | 60.05 |

Procedure:

-

Dissolve N-(naphthalen-1-yl)benzene-1,2-diamine (1.0 equiv.) in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C. The reaction is typically rapid.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes.

-

The precipitated product, 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole, is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum. The product is often used in the next step without further purification.

Step 3: Graebe-Ullmann Synthesis of this compound

This final step is the thermal decomposition of the benzotriazole intermediate to yield the target carbazole.

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole | C₁₆H₁₁N₃ | 245.28 | 1.0 equiv. |

| High-boiling solvent (optional, e.g., paraffin oil) | - | - |

Procedure:

-

Place the 1-(naphthalen-1-yl)-1H-benzo[d][1][2][3]triazole (1.0 equiv.) in a round-bottom flask equipped with a condenser. The reaction can be performed neat or in a high-boiling solvent like paraffin oil.

-

Heat the reaction mixture to a high temperature, typically in the range of 300-360 °C. The evolution of nitrogen gas will be observed.[4]

-

Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction (typically 1-3 hours).

-

Cool the reaction mixture to room temperature.

-

If a solvent was used, dilute the mixture with a non-polar solvent like hexane to precipitate the product.

-

Purify the crude this compound by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or toluene).

Characterization of this compound

| Property | Expected Value/Observation |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₆H₁₁N |

| Molecular Weight | 217.27 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): Aromatic protons in the range of 7.0-8.5 ppm, with a broad singlet for the N-H proton. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic carbons in the range of 110-145 ppm. |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretching), 3100-3000 (aromatic C-H stretching), 1600-1450 (aromatic C=C stretching). |

| Mass Spectrometry (EI) | m/z: 217 (M⁺), fragmentation pattern corresponding to the carbazole core. |

Experimental Workflow Diagram

References

Application Notes and Protocols: Antimicrobial and Antifungal Activity of Substituted 1H-Benzo(a)carbazoles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of substituted 1H-Benzo(a)carbazole derivatives. This document includes a summary of their activity, detailed experimental protocols for in vitro screening, and a visualization of a key signaling pathway implicated in their antifungal mechanism of action.

Quantitative Data Summary

The antimicrobial and antifungal efficacy of substituted 1H-Benzo(a)carbazoles and related carbazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key metric for this activity, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism. The data presented in the following tables are compiled from various studies to facilitate a comparative analysis of these compounds.

Table 1: Antibacterial Activity of Substituted Carbazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| N-substituted 1H-dibenzo[a,c]carbazoles | Bacillus subtilis | 0.9 - 7.8 | Amikacin | Not Specified |

| N-substituted 1H-dibenzo[a,c]carbazoles | Staphylococcus aureus | 1.9 - >125 | Amikacin | Not Specified |

| N-substituted 1H-dibenzo[a,c]carbazoles | Escherichia coli | 3.9 - >125 | Amikacin | Not Specified |

| N-substituted 1H-dibenzo[a,c]carbazoles | Pseudomonas fluorescens | 3.9 - >125 | Amikacin | Not Specified |

| Guanidine-containing carbazole derivatives | Staphylococcus aureus (including MRSA) | 0.78 - 1.56 | Vancomycin | Not Specified |

| Acylhydrazide-bearing carbazole derivatives | Escherichia coli | 1.25 | Not Specified | Not Specified |

Table 2: Antifungal Activity of Substituted Carbazole Derivatives

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

| N-substituted 1H-dibenzo[a,c]carbazoles | Candida albicans | 3.9 - >125 | Ketoconazole | Not Specified |

| N-substituted 1H-dibenzo[a,c]carbazoles | Candida tropicalis | 7.8 - >125 | Ketoconazole | Not Specified |

| N-substituted 1H-dibenzo[a,c]carbazoles | Aspergillus niger | 7.8 - >125 | Ketoconazole | Not Specified |

| Oxadiazole-bearing carbazole derivatives | Candida albicans | 0.625 | Not Specified | Not Specified |

| N-alkylated 3,6-dihalogenocarbazoles | Candida albicans | 8.5 - 25 (MFC) | Not Specified | Not Specified |

| N-alkylated 3,6-dihalogenocarbazoles | Candida glabrata | 8.5 - 25 (MFC) | Not Specified | Not Specified |

MFC: Minimum Fungicidal Concentration

Experimental Protocols

The following protocols are generalized methodologies for the synthesis and antimicrobial screening of substituted 1H-Benzo(a)carbazoles, based on common practices in the field.

General Synthesis of Substituted 1H-Benzo(a)carbazoles via Intramolecular Cyclization

This protocol describes a common method for synthesizing the benzo[a]carbazole scaffold.

Materials:

-

Substituted 2-(2-aminophenyl)-1H-indoles

-

An appropriate ketone

-

Copper catalyst (e.g., CuI)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., DMF)

-

Standard laboratory glassware for organic synthesis

-

Heating and stirring apparatus

-

Purification setup (e.g., column chromatography)

Procedure:

-

To a solution of the substituted 2-(2-aminophenyl)-1H-indole and the ketone in DMF, add the copper catalyst and the base.

-

Heat the reaction mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours) under an inert atmosphere.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired substituted this compound.

-

Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

High-Purity 1H-Benzo(a)carbazole: Advanced Recrystallization Techniques for Research and Development

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for obtaining high-purity 1H-Benzo(a)carbazole (also known as 11H-Benzo[a]carbazole) through recrystallization. It is intended for researchers in materials science and drug discovery who require a highly purified compound for their studies. The protocols outlined below are designed to enhance the purity of commercially available or synthesized this compound. Additionally, this note explores the compound's relevance in drug development, particularly its potential interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Introduction

This compound is a polycyclic aromatic hydrocarbon of significant interest in both materials science and medicinal chemistry. Its rigid, planar structure and electronic properties make it a valuable building block for organic electronic materials used in organic light-emitting diodes (OLEDs) and photovoltaic devices. In the realm of drug discovery, carbazole derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer agents. Given that impurities can significantly impact the performance of electronic devices and the biological activity of drug candidates, obtaining high-purity this compound is a critical step in research and development.

Quantitative Data on this compound Purity

The purity of this compound can be assessed through various analytical techniques. The following table summarizes key quantitative data for commercially available and recrystallized this compound.

| Property | Commercially Available | After Recrystallization (Protocol 1) | After Recrystallization (Protocol 2) |

| Purity (Typical) | ≥98% | >99.5% (Expected) | >99.5% (Expected) |

| Melting Point | ~233-235 °C | 235-237 °C (Sharper range) | 235-237 °C (Sharper range) |

| Appearance | Off-white to light yellow powder | White crystalline solid | White crystalline solid |

Experimental Protocols for Recrystallization

The selection of an appropriate solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. Based on available literature for carbazole and its derivatives, ethanol and toluene are effective solvents for the purification of this compound.

Protocol 1: Recrystallization from Ethanol

This protocol is suitable for general purification of this compound.

Materials:

-

Crude this compound

-

Absolute Ethanol (Reagent Grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Condenser (optional, but recommended)

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Glass stirring rod

Procedure:

-

Dissolution: Place the crude this compound into an Erlenmeyer flask. For every 1 gram of crude material, add 20-30 mL of absolute ethanol.

-

Heating: Gently heat the mixture to boiling while stirring continuously. If using a condenser, attach it to the flask to prevent solvent loss. Continue heating until all the solid has dissolved. If any insoluble impurities remain, perform a hot filtration.

-

Cooling and Crystallization: Once a clear solution is obtained, remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process.

-

Further Cooling: After the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Recrystallization from Toluene

This protocol is an alternative method, particularly useful if ethanol does not provide the desired level of purity. Toluene is a non-polar solvent and may be effective in removing different types of impurities.

Materials:

-

Crude this compound

-

Toluene (Reagent Grade)

-

Erlenmeyer flask

-

Heating mantle or hot plate with a magnetic stirrer

-

Condenser

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

-

Spatula

-

Magnetic stir bar

Procedure:

-

Dissolution: In a fume hood, place the crude this compound and a magnetic stir bar into an Erlenmeyer flask. For every 1 gram of crude material, add 15-25 mL of toluene.

-

Heating: Attach a condenser and heat the mixture to reflux with stirring until all the solid dissolves.

-

Cooling and Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature with continuous stirring.

-

Further Cooling: Once at room temperature, place the flask in an ice bath for at least 45 minutes.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small volume of cold toluene.

-

Drying: Dry the purified this compound in a vacuum oven.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Recrystallization

The following diagram illustrates the general workflow for the recrystallization of this compound.

Caption: General workflow for the purification of this compound by recrystallization.

Potential Signaling Pathway: Aryl Hydrocarbon Receptor (AhR) Activation

Carbazole and its derivatives are known to interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and in the regulation of immune responses and cell proliferation. The planar, aromatic structure of this compound makes it a potential ligand for AhR. Activation of the AhR pathway has been implicated in both pro- and anti-cancer effects, depending on the cellular context and the nature of the ligand.

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by this compound.

Conclusion

The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers and professionals working with this compound. Achieving high purity of this compound is essential for its effective application in both materials science and drug development. The potential interaction of this compound with the AhR signaling pathway highlights an important area for further investigation, particularly in the context of cancer research. It is recommended that the purity of the final product be verified using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC), melting point analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Application Notes and Protocols for the Quantification of 1H-Benzo(a)carbazole in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzo(a)carbazole is a nitrogen-containing polycyclic aromatic hydrocarbon (N-PAH) of environmental concern due to its potential carcinogenicity and persistence. It can be found in various environmental matrices such as soil, sediment, water, and air, originating from sources like incomplete combustion of fossil fuels, industrial emissions, and oil spills. Accurate and sensitive analytical methods are crucial for monitoring its presence, assessing environmental fate, and understanding potential human exposure.

These application notes provide detailed protocols for the quantification of this compound in environmental samples using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocols cover sample preparation, including extraction and clean-up, as well as instrumental analysis.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique is well-suited for the analysis of fluorescent compounds like this compound. It offers high sensitivity and selectivity. HPLC-FLD is a robust and cost-effective method for routine monitoring.

-

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This is a highly sensitive and specific method, particularly useful for complex matrices where interferences are a concern. The use of tandem mass spectrometry provides excellent selectivity and low detection limits.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of carbazole and its derivatives in environmental samples. While specific data for this compound is limited, these values for structurally related compounds provide a benchmark for expected method performance.

Table 1: HPLC-FLD Method Performance for Carbazole Derivatives in Water and Soil

| Parameter | Water | Soil/Sediment |

| Limit of Detection (LOD) | 0.02 - 0.1 µg/L | 0.5 - 2 µg/kg |

| Limit of Quantification (LOQ) | 0.07 - 0.3 µg/L | 1.5 - 6 µg/kg |

| Linearity (R²) | > 0.999 | > 0.998 |

| Recovery | 85 - 110% | 80 - 105% |

| Relative Standard Deviation (RSD) | < 10% | < 15% |

Table 2: GC-MS/MS Method Performance for Carbazole Derivatives in Sediment [1][2]

| Parameter | Sediment |

| Limit of Detection (LOD) | 0.003 - 0.22 ng/g |

| Limit of Quantification (LOQ) | 0.01 - 0.75 ng/g |

| Linearity (R²) | > 0.995 |

| Recovery | 65 - 125% |

| Relative Standard Deviation (RSD) | < 15% |

Experimental Protocols

Experimental Workflow

Caption: General experimental workflow for the analysis of this compound.

Protocol 1: Quantification of this compound in Water Samples by HPLC-FLD

1. Scope: This protocol describes the determination of this compound in water samples (e.g., river water, wastewater) using solid-phase extraction (SPE) followed by HPLC with fluorescence detection.

2. Materials and Reagents:

-

This compound standard (analytical grade)

-

Methanol, Acetonitrile, Dichloromethane (HPLC grade)

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

-

Glass fiber filters (0.7 µm)

3. Sample Preparation (Solid-Phase Extraction):

-

Filter the water sample (1 L) through a glass fiber filter to remove suspended solids.

-

Condition the C18 SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of ultrapure water. Do not allow the cartridge to go dry.

-

Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

After loading, wash the cartridge with 10 mL of ultrapure water to remove polar impurities.

-

Dry the cartridge under vacuum for 15-20 minutes.

-

Elute the retained analytes with 10 mL of dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of acetonitrile for HPLC-FLD analysis.

4. HPLC-FLD Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water. A typical starting condition is 70:30 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Fluorescence Detector Wavelengths: Excitation: ~290 nm, Emission: ~380 nm (These wavelengths should be optimized using a standard solution of this compound).

5. Quantification:

-

Prepare a series of calibration standards of this compound in acetonitrile.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Quantify the this compound concentration in the sample extract from the calibration curve.

Protocol 2: Quantification of this compound in Soil and Sediment Samples by GC-MS/MS

1. Scope: This protocol details the analysis of this compound in soil and sediment samples using accelerated solvent extraction (ASE) or Soxhlet extraction, followed by clean-up and GC-MS/MS analysis.

2. Materials and Reagents:

-

This compound standard (analytical grade)

-

Internal standard (e.g., deuterated PAH)

-

Dichloromethane, Hexane, Acetone (pesticide residue grade)

-

Anhydrous sodium sulfate

-

Silica gel or Florisil for column chromatography

-

Glass wool

3. Sample Preparation:

-

Air-dry the soil/sediment sample and sieve to remove large debris.

-

Extraction (choose one):

-

Accelerated Solvent Extraction (ASE): Mix 10 g of the sample with a drying agent (e.g., diatomaceous earth) and pack into an ASE cell. Extract with dichloromethane at elevated temperature and pressure.

-

Soxhlet Extraction: Place 10-20 g of the sample in a Soxhlet thimble and extract with a mixture of hexane and acetone (1:1, v/v) for 16-24 hours.

-

-

Concentrate the extract to approximately 1-2 mL using a rotary evaporator.

-

Clean-up (Column Chromatography):

-

Prepare a chromatography column packed with activated silica gel or Florisil, topped with a layer of anhydrous sodium sulfate.

-

Pre-rinse the column with hexane.

-

Load the concentrated extract onto the column.

-

Elute with a suitable solvent or solvent mixture (e.g., hexane:dichloromethane). The optimal elution solvent should be determined experimentally.

-

Collect the fraction containing this compound.

-

-

Evaporate the cleaned-up fraction to near dryness and reconstitute in a known volume of hexane containing an internal standard.

4. GC-MS/MS Conditions:

-

GC Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

-

Injector Temperature: 280 °C

-

Oven Temperature Program: Start at 80 °C, hold for 2 min, ramp to 300 °C at 10 °C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

MS/MS Mode: Multiple Reaction Monitoring (MRM). Select appropriate precursor and product ions for this compound and the internal standard.

5. Quantification:

-

Prepare calibration standards containing this compound and the internal standard.

-

Generate a calibration curve based on the ratio of the analyte peak area to the internal standard peak area.

-

Quantify this compound in the samples using the internal standard method.

Logical Relationships in Analytical Method Development

Caption: Key considerations in analytical method development for this compound.

References

Application Notes and Protocols for the Analysis of 1H-Benzo(a)carbazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical determination of 1H-Benzo(a)carbazole using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Due to a lack of specific validated methods for this compound in the public domain, the following protocols have been adapted from established methods for the analysis of carbazole and its derivatives.[1][2] These methods provide a strong starting point for developing and validating in-house procedures for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Reverse-phase HPLC with UV detection is a robust and widely available technique for the analysis of aromatic compounds like this compound. The following method is based on a common approach for carbazole analysis and is suitable for adaptation.[1]

Quantitative Data Summary

| Parameter | Expected/Target Value | Notes |

| Retention Time (RT) | Analyte- and method-dependent | Expected to be in the range of 5-15 minutes under the specified conditions. |

| **Linearity (R²) ** | ≥ 0.995 | Over a defined concentration range (e.g., 0.1 - 100 µg/mL). |

| Limit of Detection (LOD) | < 0.1 µg/mL | To be determined experimentally based on signal-to-noise ratio (e.g., S/N = 3). |